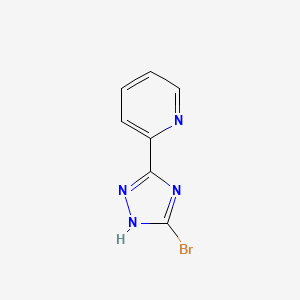

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine” is a compound that contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . It has a molecular weight of 225.05 . The compound is solid at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine” is 1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H, (H,10,11,12) . This indicates that the compound contains seven carbon atoms, five hydrogen atoms, one bromine atom, and four nitrogen atoms .Physical And Chemical Properties Analysis

“2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine” is a solid at room temperature . Its molecular weight is 225.05 .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

1,2,4-triazole derivatives, including “2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine”, have shown promising results as anticancer agents . They have been evaluated against various human cancer cell lines, and some compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line . These compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Applications

Triazole compounds, including “2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine”, have broad biological activities, including antimicrobial properties . They have been used in the development of various drugs with antimicrobial effects .

Antifungal Applications

Triazole compounds are also known for their antifungal activity . They have been used in the development of antifungal drugs like ketoconazole and fluconazole .

Ligand for Transition Metals

“2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine” is used as a ligand for transition metals to create coordination complexes . These complexes have various applications in catalysis, materials science, and other fields .

Catalyst for Synthetic Reactions

“2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine” belongs to a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions . This makes it a useful catalyst for the synthesis of esters .

Applications in Material Chemistry

Triazole compounds have important application value in various fields, including material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Wirkmechanismus

Target of Action

Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been tested for their anticancer activity on human ovarian cancer cell lines .

Mode of Action

It’s worth noting that compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been synthesized and characterized . These complexes may interact with their targets, leading to changes that result in their observed anticancer activity .

Biochemical Pathways

Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Pharmacokinetics

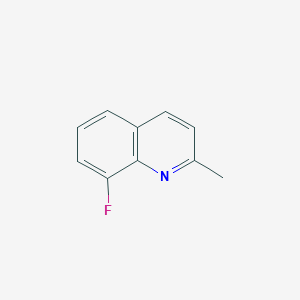

The drug-likeness of a quinoline-based [1,2,3]-triazole hybrid was investigated by predicting its pharmacokinetic properties .

Result of Action

Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity when tested on human ovarian cancer cell lines .

Action Environment

It’s worth noting that the synthesis of similar compounds often involves specific reaction conditions .

Eigenschaften

IUPAC Name |

2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIVYLRDPMZJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472001 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine | |

CAS RN |

219508-87-9 |

Source

|

| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)